N,2-ジメチル-4-ニトロアニリン

概要

説明

Synthesis Analysis

The synthesis of N,2-Dimethyl-4-nitroaniline and its derivatives has been explored in various studies. For instance, the study on the synthetic technology of N,N-Dimethyl-4-nitrobenzylamine describes a process involving methylene chloride as the reaction solvent, showcasing a method with high yield and potential for industrial application due to its simplicity and cost-effectiveness (Wang Ling-ya, 2015).

Molecular Structure Analysis

Crystallographic studies have provided insights into the molecular structure of N,2-Dimethyl-4-nitroaniline derivatives. One study focuses on the crystal and molecular structure of such derivatives, presenting evidence against the classical concept of through-resonance in p-nitroaniline and its derivatives, which suggests significant implications for understanding the electronic structure and reactivity of these compounds (T. Krygowski & J. Maurin, 1989).

Chemical Reactions and Properties

The reactivity of N,2-Dimethyl-4-nitroaniline has been explored through its interactions with various chemicals. For instance, reactions of N,N-dimethyl-p-benzoyloxyanilineiminium chloride with indoles and indolizines have been studied, leading to the formation of compounds with new carbon-nitrogen bonds derived from the nitrenium ion form, highlighting the compound's reactive versatility (L. Greci et al., 2003).

Physical Properties Analysis

The physical properties of N,2-Dimethyl-4-nitroaniline, such as its piezoelectric and optical characteristics, have been examined. A notable study found that N,N-dimethyl-4-nitroaniline nanocrystals embedded in poly-l-lactic acid polymer microfibers displayed extraordinarily high piezoelectric output response and solid-state blue fluorescence, which are promising for applications in energy harvesting and as solid-state blue emitters (Rosa M. F. Baptista et al., 2022).

Chemical Properties Analysis

The chemical properties of N,2-Dimethyl-4-nitroaniline, such as its behavior in various solvents and solid environments, have been the subject of detailed studies. For example, the UV/Vis spectroscopic properties of N-(2′-Hydroxy-4′-N,N-dimethyl-aminobenzylidene)-4-nitroaniline in different solvents and solid environments reveal significant insights into intra- and intermolecular donor–acceptor interactions, with variations in spectral properties correlating with solvent polarity and specific interactions (Mohamed El-Sayed et al., 2003).

科学的研究の応用

圧電材料

N,2-ジメチル-4-ニトロアニリン: は、圧電有機超塑性および超弾性電荷移動分子結晶として特定されています。 エレクトロスピニング技術を用いて製造されたポリ-L-乳酸ポリマーマイクロファイバーに埋め込まれた場合、高い圧電出力電圧を示します 。これは、圧電効果によるエネルギーハーベスティングアプリケーションにとって有望な候補となっています。

光学アプリケーション

同じ化合物は、発光アプリケーションにとって重要な固体青色蛍光も示しています 。蛍光の長い寿命減衰 (147 ns) は、ディスプレイ技術や光学センサーの開発に役立つ可能性のある固体青色発光体としての可能性を示しています。

非線形光学材料

N,2-ジメチル-4-ニトロアニリン誘導体は、非線形光学有機材料のモデル化合物として研究されています 。その構造と特性により、光スイッチやモジュレーターの作成など、非線形光学特性が要求されるアプリケーションに適しています。

芳香族中間体

この化合物は、さまざまな化学合成における芳香族中間体として役立ちます 。中間体としての役割は、医薬品、農薬、染料など、さまざまな用途を持つ可能性のある、幅広い他の化学化合物を生成するために使用できることを意味します。

機械的補強

ポリマーマイクロファイバーに組み込まれると、N,2-ジメチル-4-ニトロアニリンナノ結晶は、ポリマーマイクロファイバー単独と比較してヤング率を平均で67%増加させ、55 MPaに達し、引張強度は2.8 MPaに達します 。機械的特性がこのよう強化されるため、補強された複合材料の製造に活用できます。

発光マーカー

蛍光特性のため、N,2-ジメチル-4-ニトロアニリンは、生物学的イメージングと診断における発光マーカーとして使用できます 。青色光を発光する能力は、さまざまなイメージング技術で利用して、生物学的サンプルの可視化を向上させることができます。

研究開発

最後に、N,2-ジメチル-4-ニトロアニリンは、高度なアプリケーション向け材料の実験的および理論的研究に使用されています。 研究者はこの化合物を利用して、特に有機エレクトロニクスとフォトニクスの文脈において、材料科学における新しい可能性を探求しています 。

将来の方向性

作用機序

Target of Action

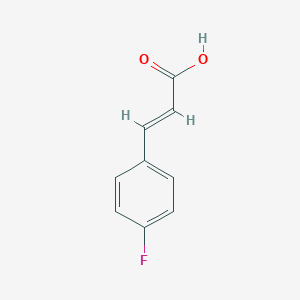

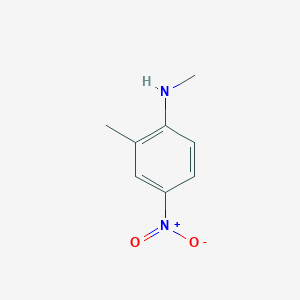

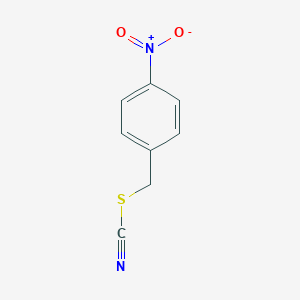

N,2-Dimethyl-4-nitroaniline is an organic compound with the chemical formula C8H10N2O2 It’s known that nitro compounds generally interact with biological systems through their nitro group (−no2), which can undergo various biochemical reactions .

Mode of Action

Nitro compounds, in general, are known to undergo reduction reactions in biological systems, leading to the formation of various reactive intermediates . These intermediates can interact with cellular components, leading to various biological effects. More research is needed to elucidate the specific interactions of N,2-Dimethyl-4-nitroaniline with its targets.

Biochemical Pathways

Nitro compounds are known to interfere with several biochemical processes, including dna synthesis, protein function, and cellular respiration

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of N,2-Dimethyl-4-nitroaniline is limited. Nitro compounds are generally well-absorbed in the body and can be distributed to various tissues . They are primarily metabolized through reduction reactions, and the metabolites are typically excreted in the urine .

Result of Action

Nitro compounds can cause various biological effects, including cytotoxicity, genotoxicity, and immunotoxicity . These effects are primarily due to the reactive intermediates formed during the metabolism of nitro compounds.

Action Environment

The action, efficacy, and stability of N,2-Dimethyl-4-nitroaniline can be influenced by various environmental factors. For instance, the presence of reducing agents can enhance the metabolism of nitro compounds, thereby influencing their biological effects . Additionally, factors such as pH and temperature can affect the stability of nitro compounds .

特性

IUPAC Name |

N,2-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-5-7(10(11)12)3-4-8(6)9-2/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYYBTRBCMPYCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

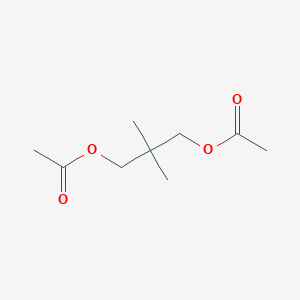

CC1=C(C=CC(=C1)[N+](=O)[O-])NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146455 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10439-77-7 | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010439777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,2-dimethyl-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Methyl-4-nitro-o-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[4-[(2-amino-4-oxo-1H-pteridin-6-yl)methylamino]benzoyl]amino]butanedioic acid](/img/structure/B79853.png)

![(4-Acetyloxy-1-bicyclo[2.2.2]octanyl) acetate](/img/structure/B79857.png)

![Trimethyl-[(2R,3R,4S,5R)-2,3,5-tris(trimethylsilyloxy)oxan-4-yl]oxysilane](/img/structure/B79877.png)